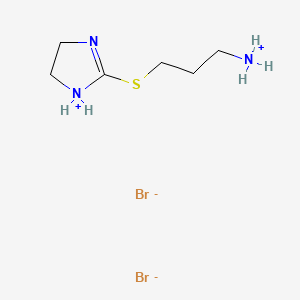
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazoline ring, a thioether linkage, and an aminopropyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide typically involves the alkylation of an imidazoline derivative with 3-bromopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Alkylation: The imidazoline derivative is reacted with 3-bromopropanamine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.
Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Formation of Dihydrobromide Salt: The purified compound is then treated with hydrobromic acid to form the dihydrobromide salt, which is the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolidine derivatives
Substitution: Substituted imidazoline derivatives
科学的研究の応用
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, modulating their activity. The thioether linkage provides additional binding sites, enhancing the compound’s affinity for its targets. The imidazoline ring is known to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 2-(3-Aminopropyl thio)-2-imidazoline hydrochloride
- 2-(3-Aminopropyl thio)-2-imidazoline sulfate
- 2-(3-Aminopropyl thio)-2-imidazoline nitrate
Uniqueness
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is unique due to its specific dihydrobromide salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and advanced material synthesis.
特性
CAS番号 |
4786-85-0 |
|---|---|
分子式 |
C6H15Br2N3S |
分子量 |
321.08 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)propylazanium;dibromide |
InChI |
InChI=1S/C6H13N3S.2BrH/c7-2-1-5-10-6-8-3-4-9-6;;/h1-5,7H2,(H,8,9);2*1H |
InChIキー |
QLDDSOKYEWDEJW-UHFFFAOYSA-N |
正規SMILES |
C1CN=C([NH2+]1)SCCC[NH3+].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


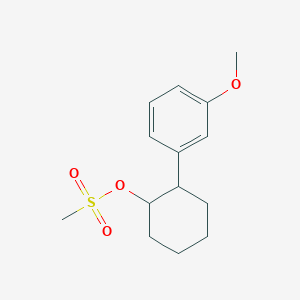
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)

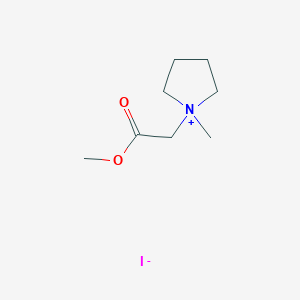
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)

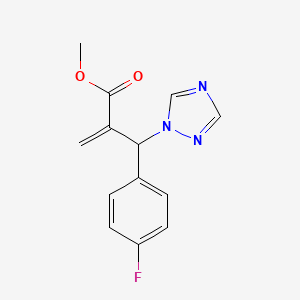


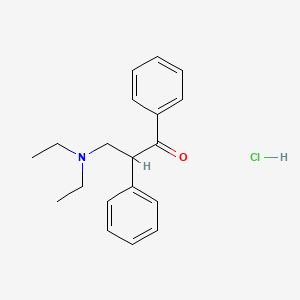


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
